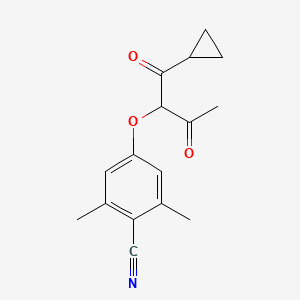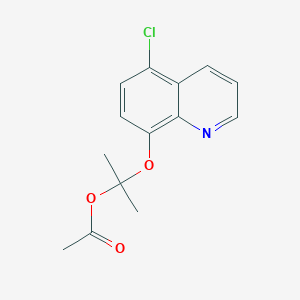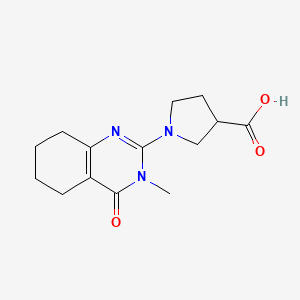![molecular formula C17H17N3O B11847365 2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one](/img/structure/B11847365.png)
2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one is a complex organic compound with a unique structure that combines a cyclohexadiene ring with an imidazoquinazolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the cyclohexadiene ring followed by the construction of the imidazoquinazolinone core. The reaction conditions often require the use of inert atmospheres, such as argon or nitrogen, to prevent oxidation and other side reactions .
Industrial Production Methods
These include the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the desired product’s quality and yield .
化学反应分析
Types of Reactions
2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexadiene ring and the imidazoquinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups into the molecule .
科学研究应用
2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: The compound’s properties make it useful in developing new materials and chemical processes.
作用机制
The mechanism of action of 2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling .
相似化合物的比较
Similar Compounds
Cyclohexa-2,5-dien-1-yltriisopropylsilane: This compound shares the cyclohexadiene ring but differs in its functional groups and overall structure.
Tri(cyclohexa-2,5-dien-1-yl)silane: Another compound with a cyclohexadiene ring, used as a stable and easy-to-handle surrogate of monosilane.
Uniqueness
2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one is unique due to its combination of a cyclohexadiene ring with an imidazoquinazolinone core. This structural feature provides distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C17H17N3O |
|---|---|
分子量 |
279.34 g/mol |
IUPAC 名称 |
2-(cyclohexa-1,3-dien-1-ylmethyl)-1,4-dihydroimidazo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C17H17N3O/c21-17-14-8-4-5-9-15(14)18-16-11-19(12-20(16)17)10-13-6-2-1-3-7-13/h1-2,4-6,8-9,11,18H,3,7,10,12H2 |
InChI 键 |
PIXCIXGCGRRUCQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=CC=C1)CN2CN3C(=C2)NC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid](/img/structure/B11847283.png)
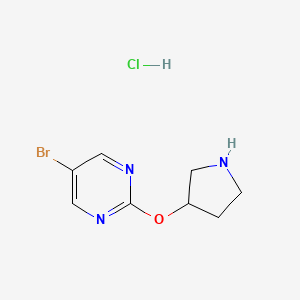

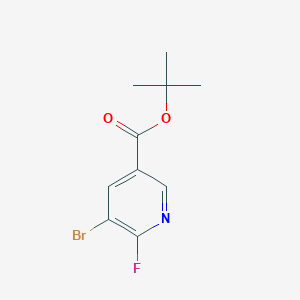
![2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine](/img/structure/B11847320.png)
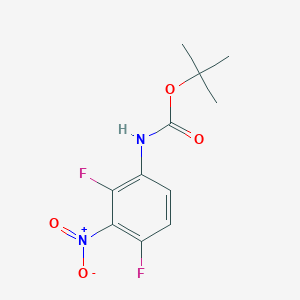
![2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B11847327.png)
